molecular formula C8H12N2O2 B12862304 5-Oxohexahydro-1H-pyrrolizine-3-carboxamide

5-Oxohexahydro-1H-pyrrolizine-3-carboxamide

Cat. No.: B12862304
M. Wt: 168.19 g/mol
InChI Key: XSSGMHYVOLINBW-UHFFFAOYSA-N
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Description

5-Oxohexahydro-1H-pyrrolizine-3-carboxamide is a nitrogen-containing heterocyclic compound It is characterized by a pyrrolizine ring structure with a ketone group at the 5-position and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxohexahydro-1H-pyrrolizine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a keto acid, followed by cyclization to form the pyrrolizine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxohexahydro-1H-pyrrolizine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

5-Oxohexahydro-1H-pyrrolizine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxohexahydro-1H-pyrrolizine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Oxohexahydro-1H-pyrrolizine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    (3R,7AR)-5-Oxohexahydro-1H-pyrrolizine-3-carboxamide: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

5-Oxohexahydro-1H-pyrrolizine-3-carboxamide is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxamide

InChI

InChI=1S/C8H12N2O2/c9-8(12)6-3-1-5-2-4-7(11)10(5)6/h5-6H,1-4H2,(H2,9,12)

InChI Key

XSSGMHYVOLINBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C1CCC2=O)C(=O)N

Origin of Product

United States

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